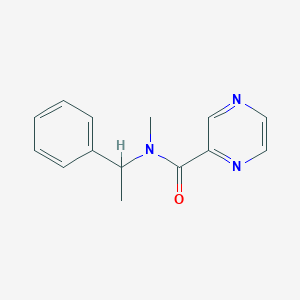![molecular formula C15H21NO2 B7514928 (2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514928.png)
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, commonly known as JNJ-42165279, is a small molecule inhibitor of the dopamine D2 receptor. It is synthesized through a multistep process and has shown potential in scientific research applications for its mechanism of action, biochemical and physiological effects, and advantages in lab experiments.
Mécanisme D'action
JNJ-42165279 acts as a competitive antagonist at the dopamine D2 receptor, preventing dopamine from binding and activating the receptor. This results in a decrease in dopamine signaling, which can have a variety of effects depending on the specific brain region and receptor subtype involved. In general, dopamine signaling is associated with reward, motivation, and movement, making JNJ-42165279 a potential target for the treatment of addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have a variety of biochemical and physiological effects in animal models. In addiction models, JNJ-42165279 has been shown to reduce drug-seeking behavior and prevent relapse. In schizophrenia models, JNJ-42165279 has been shown to improve cognitive function and reduce symptoms such as hallucinations and delusions. In Parkinson's disease models, JNJ-42165279 has been shown to improve motor function and reduce dyskinesias.
Avantages Et Limitations Des Expériences En Laboratoire
JNJ-42165279 has several advantages for lab experiments, including its high purity and selectivity for the dopamine D2 receptor. However, there are also limitations to its use, including its relatively short half-life and the need for specialized equipment to perform certain experiments.
Orientations Futures
There are several potential future directions for the use of JNJ-42165279 in scientific research. One area of interest is the development of more selective dopamine D2 receptor antagonists, which could have improved efficacy and fewer side effects. Another area of interest is the use of JNJ-42165279 in combination with other drugs for the treatment of addiction, schizophrenia, and Parkinson's disease. Finally, there is potential for the development of JNJ-42165279 as a diagnostic tool for the detection of dopamine D2 receptor abnormalities in neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of JNJ-42165279 involves a multistep process that begins with the reaction of 2,5-dimethylbenzaldehyde and 2-(chloromethyl)piperidine. This is followed by a series of reactions including reduction, acetylation, and hydrolysis to yield the final product. The synthesis has been optimized for high yield and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
JNJ-42165279 has shown potential in scientific research applications for its ability to selectively inhibit the dopamine D2 receptor. This receptor is involved in the regulation of dopamine levels in the brain, which has implications for a variety of neurological and psychiatric disorders. JNJ-42165279 has been studied in animal models of addiction, schizophrenia, and Parkinson's disease, with promising results.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-5-6-12(2)14(8-11)15(18)16-7-3-4-13(9-16)10-17/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSDMJTVBXNFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)
![(3-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514887.png)
![(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7514892.png)

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B7514908.png)
![[4-(Dimethylamino)phenyl]-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514934.png)
![(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7514936.png)

![(4R)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7514940.png)
